(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
“(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the following properties:
- Molecular formula: C~9~H~6~INO~2~S~2~
- Molecular weight: 351.2 g/mol
- Synonyms: None provided in the available information
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, I do not have access to detailed synthetic pathways for this specific compound. However, further research in relevant literature may provide insights into its synthesis.
Molecular Structure Analysis
The compound has a hexagonal crystal structure with P6~3~/mmc symmetry. It shares structural similarities with the prototypical non-centrosymmetric relaxor ferroelectric, PbMg~1/3~Nb~2/3~O~3~.
Chemical Reactions Analysis
The mechanism of action of this compound is not explicitly provided in the available information. Further research is needed to understand its specific chemical reactions and interactions.
Physical And Chemical Properties Analysis
Unfortunately, detailed physical and chemical properties (such as melting point, solubility, etc.) are not available in the provided information. Further investigation would be necessary to determine these properties.
Scientific Research Applications
Synthesis and Biological Activity
A noteworthy aspect of scientific research involving (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives focuses on their synthesis and potential as biological agents. The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, including compounds structurally related to (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, has been explored for potential applications as GSK-3 inhibitors, indicating a route towards therapeutic applications in diseases where GSK-3 is implicated (Kamila & Biehl, 2012). Moreover, the synthesis and evaluation of a series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, showcasing the compound's potential in therapeutic applications (Murata, Fujitani, & Mizuta, 1999).
Anticancer and Antiangiogenic Properties
Research has also highlighted the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives in in vivo models. Notably, novel thioxothiazolidin-4-one derivatives have been synthesized and investigated for their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and enhanced the life span of mice bearing tumors, suggesting their potential as anticancer agents with the ability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Chemical Synthesis and Material Science Applications
In addition to biological applications, derivatives of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one have been explored in material science and chemical synthesis. For instance, the chemoselective reactions of related compounds with diazomethanes to yield spirocyclopropane derivatives or C-methylated products underpin the compound's utility in synthetic organic chemistry and potential material science applications, such as in the development of new organic materials with specific electronic or structural properties (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).
Safety And Hazards
No specific safety information related to this compound is provided. As with any chemical substance, caution should be exercised during handling, storage, and disposal. Consult relevant safety data sheets and follow proper safety protocols.
Future Directions
Research on “(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one” should focus on:
- Investigating its potential applications in various fields (e.g., pharmaceuticals, materials science).
- Exploring its effects on biological systems and cellular pathways.
- Developing safer and more efficient synthetic routes.
- Assessing its environmental impact and biodegradability.
Please note that the information provided here is based on available data, and further research is recommended for a comprehensive understanding of this compound.
properties
IUPAC Name |
5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2S2/c1-11-8(12)6(15-9(11)14)4-5-2-3-7(10)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMHRRFXALZZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)I)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361531 | |
Record name | (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
329002-53-1 | |
Record name | (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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